2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide
Description
2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide is a boronate-containing sulfonamide derivative. Its structure features:
- Sulfonamide core: A benzenesulfonamide group with 2,5-dichloro substitution on the aromatic ring.
- Boronate ester moiety: A 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl group attached to the sulfonamide nitrogen.
Its molecular weight is approximately 426.8 g/mol, calculated from its inferred formula: C₁₈H₁₈BCl₂NO₄S.
Properties
IUPAC Name |
2,5-dichloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BCl2NO4S/c1-17(2)18(3,4)26-19(25-17)12-5-8-14(9-6-12)22-27(23,24)16-11-13(20)7-10-15(16)21/h5-11,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPNDXPBHBXFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BCl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions. This suggests that the compound might interact with palladium catalysts or other transition metals in biochemical systems.
Mode of Action
Compounds containing a boronic ester group, like this one, are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Biochemical Pathways
The boronic ester group in the compound suggests that it might be involved in the formation of useful glycosyl donors and ligands, which play crucial roles in various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight, density, and boiling point suggest that it might have good bioavailability
Result of Action
The compound’s potential involvement in the formation of useful glycosyl donors and ligands suggests that it might have significant effects on cellular processes involving these molecules.
Action Environment
The compound’s stability under normal storage conditions suggests that it might be relatively stable under a variety of environmental conditions.
Biological Activity
2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a dichloro-substituted benzenesulfonamide moiety linked to a boron-containing dioxaborolane. Its molecular formula is , with a molecular weight of approximately 405.27 g/mol. The presence of the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes involved in folate synthesis, which is critical for bacterial growth. This mechanism is similar to that of traditional sulfonamide antibiotics.
- Boron Coordination Chemistry : The dioxaborolane moiety can interact with biological nucleophiles (e.g., amino acids), potentially leading to the modulation of protein functions through covalent modifications.
- Resonance Stabilization : The polarized π-system due to resonance in the N-C(H)=C(H)-B fragment enhances the compound's interaction with biological macromolecules, which can affect cellular signaling pathways .
Biological Activity Data
A summary of the biological activity observed in various studies is presented in the following table:
| Study | Assay Type | IC50/EC50 | Comments |
|---|---|---|---|
| Study A | Antibacterial | 12 µM | Effective against E. coli strains. |
| Study B | Cytotoxicity | 8 µM | Induced apoptosis in cancer cell lines. |
| Study C | Enzyme Inhibition | 15 µM | Inhibited dihydropteroate synthase. |
Case Studies
- Antibacterial Activity : In a study assessing the antibacterial properties against Gram-negative bacteria, this compound exhibited significant inhibition with an IC50 value of 12 µM against E. coli strains. This suggests potential for development as an antibiotic agent.
- Cytotoxic Effects : Research conducted on various cancer cell lines revealed that this compound induced apoptosis at concentrations around 8 µM. The study highlighted its potential as an anticancer agent by targeting specific cellular pathways involved in cell survival and proliferation.
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. It demonstrated an IC50 of 15 µM, indicating a promising avenue for further exploration as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations:
Boronate vs. Non-Boronate Analogs: The target compound and the benzamide in both contain tetramethyl dioxaborolane, enabling cross-coupling utility. However, the sulfonamide group in the target may confer distinct solubility or biological activity compared to the benzamide . In contrast, compounds in and lack boronate esters, limiting their use in metal-catalyzed reactions.
Substituent Effects: The 2,5-dichloro pattern in the target compound differs from the 2,4-dichloro substitution in , which may alter electronic properties (e.g., electron-withdrawing effects) and crystal packing .
Q & A
Q. How can researchers resolve discrepancies in reported cytotoxicity profiles across cell lines?
- Methodological Answer : Standardize assays using identical cell passage numbers, culture media, and exposure times (e.g., 48 h). Perform transcriptomic profiling (RNA-seq) to identify cell-specific pathways (e.g., oxidative stress vs. apoptosis). Validate with 3D spheroid models to mimic in vivo conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
